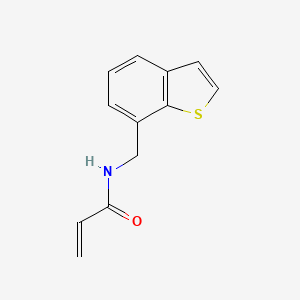![molecular formula C20H24FN5O2S B2494814 4-[3-[(5-Fluor-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitril CAS No. 2415491-92-6](/img/structure/B2494814.png)
4-[3-[(5-Fluor-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile is a synthetic organic molecule that showcases a complex structure with various functional groups. These features make it an interesting subject in fields like medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules.
Biology
It's studied for its interactions with biological systems, particularly in the modulation of protein functions.
Medicine
Industry
The compound finds use in materials science, particularly in the development of new polymers and nanomaterials with specialized properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step procedures starting from commercially available precursors. Key steps include:
Formation of the pyrimidine ring: : This step typically involves cyclization reactions under controlled temperatures.
Introduction of the fluorine atom: : Done using selective fluorination reagents.
Formation of piperidine ring: : Through hydrogenation or reductive amination.
Sulfonylation of the benzonitrile: : Using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield. This method offers advantages in scalability and consistency, ensuring a higher purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidine ring.
Reduction: : Reduction reactions might target the nitrile group, converting it to primary amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Oxidants like hydrogen peroxide or PCC.
Reduction: : Catalysts such as Raney nickel for hydrogenation.
Substitution: : Various halides and alkylating agents depending on the targeted functional group.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : Varies based on the nucleophile or electrophile used.
Wirkmechanismus
The compound exhibits its effects through multiple pathways:
Molecular Targets: : Primarily targets specific enzymes and proteins, modulating their activity.
Pathways: : Involves interactions within signal transduction pathways, potentially influencing cellular processes like proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile
4-[3-[(5-Fluoro-6-ethylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile
Uniqueness
Compared to these compounds, 4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile is distinguished by its propyl substitution on the pyrimidine ring, which may enhance its binding affinity and selectivity towards certain biological targets.
This compound’s distinct structural features and chemical properties make it a molecule of significant interest across various scientific and industrial domains.
Eigenschaften
IUPAC Name |
4-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-14(2)19-18(21)20(24-13-23-19)25(3)16-5-4-10-26(12-16)29(27,28)17-8-6-15(11-22)7-9-17/h6-9,13-14,16H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYDBOZOUYDGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494743.png)
![3-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2494745.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![N-(2,6-difluorophenyl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2494749.png)



